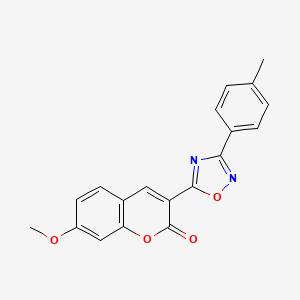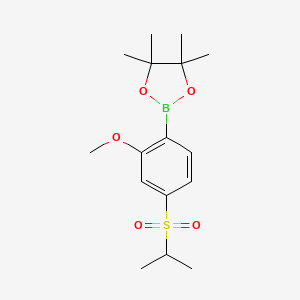![molecular formula C20H17ClN2O3 B8458720 methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate](/img/structure/B8458720.png)
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate
描述
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate is a complex organic compound that belongs to the class of quinoline derivatives Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate typically involves multiple steps. One common method starts with the preparation of 2-chloroquinoline-4-carboxylic acid, which is then converted into its acid chloride form using reagents like thionyl chloride. This acid chloride is then reacted with 3-amino-2,4-dimethylbenzoic acid to form the desired amide linkage. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxyquinoline derivatives.
科学研究应用
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and repair .
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core but differs in functional groups.
Ethyl 2-chloroquinoline-3-carboxylate: Another quinoline derivative with similar biological activities.
Uniqueness
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable amide and ester linkages makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C20H17ClN2O3 |
|---|---|
分子量 |
368.8 g/mol |
IUPAC 名称 |
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C20H17ClN2O3/c1-11-8-9-13(20(25)26-3)12(2)18(11)23-19(24)15-10-17(21)22-16-7-5-4-6-14(15)16/h4-10H,1-3H3,(H,23,24) |
InChI 键 |
ISGOBJKTOCHBHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Pyridazine,4-ethyl-3-[[2-(3-fluorophenyl)-1h-imidazol-1-yl]methyl]-6-(1-piperidinyl)-](/img/structure/B8458637.png)


![1,2-Benzisothiazole, 5-[4-isocyanato-2-(trifluoromethyl)phenoxy]-](/img/structure/B8458664.png)


![1h-Pyrrolo[2,3-c]pyridine,2-benzoyl-1-(phenylsulfonyl)-](/img/structure/B8458695.png)





![4-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}phenol](/img/structure/B8458733.png)
![1-[4-Methyl-4-(4-methylphenyl)pent-1-en-1-yl]-3-phenoxybenzene](/img/structure/B8458735.png)
